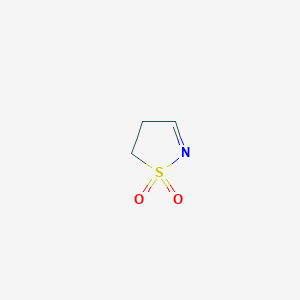![molecular formula C7H4N4 B1319675 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile CAS No. 956010-88-1](/img/structure/B1319675.png)
1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile
Vue d'ensemble
Description
1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Synthesis Analysis
The first monosubstituted 1H-pyrazolo[3,4-b]pyridine (R3 = Ph) was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Only three years later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives 1 (R1 = Ph, R3 = Me), starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH, following a widely used strategy .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2) .Chemical Reactions Analysis
Based on scaffold hopping and computer-aid drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .Applications De Recherche Scientifique
1. Synthesis of Key Intermediates for Medicinal Compounds The compound 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile has been utilized as a key intermediate in the synthesis of vericiguat, a drug used for treating heart failure. A novel synthesis approach from commercially available materials has been developed, highlighting its importance in pharmaceutical manufacturing .
Activation of PPARα
Research indicates that derivatives of 1H-Pyrazolo[3,4-b]pyridine can activate PPARα, a receptor involved in lipid metabolism and inflammation. This suggests potential applications in treating metabolic disorders .
Anticancer Agent Design
A series of 1H-Pyrazolo[3,4-b]pyridine derivatives have been designed as potential anticancer agents. These compounds have been screened for their antitumor activity in vitro, with some showing promising results .
Heterocyclic Compound Synthesis
This compound is part of the pyrazolo[3,4-b]pyridines group, which includes over 300,000 described compounds with applications in various biomedical fields. The synthesis and biomedical applications of these heterocyclic compounds are extensively studied .
Synthetic Strategies and Approaches
Comprehensive data from 2017 to 2021 on synthetic strategies and approaches to 1H-Pyrazolo[3,4-b]pyridine derivatives have been systematized. This includes methods to assemble the pyrazolopyridine system and their advantages and drawbacks .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2H-pyrazolo[3,4-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-6-5-2-1-3-9-7(5)11-10-6/h1-3H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFRYQNNVUSEJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597971 | |
| Record name | 2H-Pyrazolo[3,4-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956010-88-1 | |
| Record name | 2H-Pyrazolo[3,4-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of the novel synthetic route for 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (9) described in the research?
A1: The new synthetic route presented in the research [] offers a more efficient and practical approach to producing compound 9, a crucial intermediate in riociguat synthesis. Starting with commercially available methyl 2-chloronicotinate, this method achieves a 55% overall yield in just four steps. The key improvements include a one-step hydrazinolysis and intramolecular substitution to obtain 1H-pyrazolo[3,4-b]pyridin-3-ol (30) and a regioselective N1-benzylation to yield compound 31. Furthermore, the research introduces the previously unreported compound 32, 1-(2-fluorobenzyl)-3-bromo-1H-pyrazolo[3,4-b]pyridine, which undergoes Pd-catalyzed cyanation to produce the target compound 9. This innovative approach provides a valuable alternative for riociguat synthesis.
Q2: What structural information about compound 31, 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, was obtained through the research?
A2: The research utilized a variety of analytical techniques to confirm the structure of compound 31 []. These techniques include:
Q3: Why is the synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile important?
A3: This compound serves as a key intermediate in the synthesis of vericiguat [], a medication used for the treatment of chronic heart failure. Developing efficient and practical synthetic routes for this key intermediate is crucial for the cost-effective production of vericiguat, ultimately increasing its accessibility to patients in need.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride](/img/structure/B1319603.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1319609.png)









